ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound with a unique structure that includes a furan ring, a pyrazolopyridine core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the formation of the pyrazolopyridine core through cyclization reactions, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves esterification to form the ethyl acetate moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and scalability. The choice of solvents, reagents, and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazolopyridine core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazolopyridine core can lead to partially or fully reduced analogs.
Scientific Research Applications
ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazolopyridine core can bind to enzymes and receptors, modulating their activity. The furan ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with similar compounds such as:
ETHYL 3-(2-FURYL)PROPENOATE: Shares the furan ring but lacks the pyrazolopyridine core and trifluoromethyl group.
2-(TRIFLUOROMETHYL)PYRIDINE-5-BORONIC ACID: Contains the trifluoromethyl group and pyridine ring but differs in its boronic acid functionality.
3-(2-PYRIDYL)-5,6-DI(2-FURYL)-1,2,4-TRIAZINE-5′,5′′-DISULFONIC ACID: Features a triazine core and furan rings but lacks the pyrazolopyridine structure.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-3-24-13(23)8-22-15-14(9(2)21-22)10(16(17,18)19)7-11(20-15)12-5-4-6-25-12/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQHZFHWMJFBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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